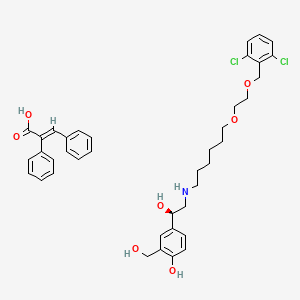

Vilanterol alpha-phenyl cinnamate

Beschreibung

Vilanterol alpha-phenyl cinnamate is a synthetic ester derivative of vilanterol, a long-acting beta2-adrenergic agonist (LABA) used in respiratory therapies. It is formulated as a prodrug to enhance stability, bioavailability, or controlled release in inhalation devices such as the RELVAR ELLIPTA inhaler, which combines vilanterol with fluticasone furoate and/or umeclidinium for chronic obstructive pulmonary disease (COPD) management . Genetic toxicity studies confirm that vilanterol in this form is non-genotoxic, though prolonged use in animal models has shown proliferative effects in reproductive tissues, consistent with other beta2 agonists .

Eigenschaften

CAS-Nummer |

503070-59-5 |

|---|---|

Molekularformel |

C39H45Cl2NO7 |

Molekulargewicht |

710.7 g/mol |

IUPAC-Name |

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(E)-2,3-diphenylprop-2-enoic acid |

InChI |

InChI=1S/C24H33Cl2NO5.C15H12O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-11H,(H,16,17)/b;14-11+/t24-;/m0./s1 |

InChI-Schlüssel |

KAMFDHLRBHTIMJ-AZDLLSQWSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Intermediate Synthesis

The preparation of vilanterol begins with chiral intermediates to ensure enantiomeric purity. Patent US20150239862A1 details an optimized route starting from a chiral oxazolidinone intermediate (Formula IX):

-

Chiral Oxazolidinone Formation :

-

Acylation and Bromination :

Salt Formation with α-Phenylcinnamic Acid

The final step involves converting vilanterol free base to the α-phenyl cinnamate salt:

-

Acid-Base Reaction :

-

Crystallization and Isolation :

Process Optimization and Critical Parameters

Solvent Selection for Salt Formation

| Solvent | Purity (HPLC) | Chiral Purity | Yield (%) |

|---|---|---|---|

| Acetone | >99.5% | >99.9% | 85–90 |

| Ethyl Acetate | 98.8% | 99.2% | 75–80 |

| THF | 97.5% | 98.5% | 70–75 |

Data adapted from US20150239862A1

Acetone outperforms other solvents due to its polarity and compatibility with α-phenylcinnamic acid, reducing co-crystallization of impurities.

Impurity Control Strategies

-

1,5-Dibromopentane Limitation : The dibromohexane precursor must contain <0.15% 1,5-dibromopentane to prevent alkylation byproducts.

-

Racemization Mitigation : Deprotection of the acetonide intermediate with 0.5 N HCl in acetone at 25°C avoids racemization, preserving >99.9% enantiomeric excess.

Analytical Characterization

HPLC and Chiral HPLC Conditions

| Parameter | Details |

|---|---|

| Column | Chiralpak AD-H (250 × 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R) | 12.8 min |

| Retention Time (S) | 14.2 min |

Method validated in US20150239862A1

This method resolves the (R)- and (S)-enantiomers, ensuring compliance with pharmacopeial limits (<0.15% S-isomer).

Comparative Analysis of Synthetic Routes

Patent WO2003/024439 vs. US20150239862A1

-

WO2003/024439 : Uses tert-butoxycarbonyl (Boc) protection, requiring multiple deprotection steps and chromatography, resulting in lower yields (60–70%).

-

US20150239862A1 : Eliminates Boc groups via optimized acetonide deprotection, achieving 85–90% yield without chromatography.

Industrial Scalability Challenges

Analyse Chemischer Reaktionen

Arten von Reaktionen: Vilanterol .alpha.-Phenylcinnamat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen Hydroxylgruppen modifizieren.

Reduktion: Reduktionsreaktionen können die Keton- oder Aldehydgruppen beeinflussen.

Substitution: Halogensubstitutionsreaktionen sind häufig, insbesondere unter Beteiligung der Chloratome am aromatischen Ring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Chlor (Cl2) oder Brom (Br2) unter kontrollierten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vilanterol .alpha.-Phenylcinnamat übt seine Wirkung aus, indem es die intrazelluläre Adenylylcyclase stimuliert, die die Umwandlung von Adenosintriphosphat (ATP) in cyclisches 3',5'-Adenosinmonophosphat (cAMP) katalysiert. Dieser Anstieg der cAMP-Spiegel führt zur Entspannung der glatten Bronchialmuskulatur und zur Hemmung der Freisetzung von Überempfindlichkeitsmediatoren aus Mastzellen in der Lunge. Die Verbindung zielt selektiv auf Beta2-Adrenozeptoren ab und sorgt für eine lang anhaltende Bronchodilatation.

Wirkmechanismus

Vilanterol .alpha.-phenyl cinnamate exerts its effects by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). This increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs . The compound selectively targets beta2-adrenergic receptors, providing long-lasting bronchodilation .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Key Observations :

- This compound is distinguished by its beta2-agonist backbone, which is absent in simpler cinnamates like ethyl cinnamate. The alpha-phenyl group may enhance metabolic stability compared to alkyl esters .

- Tacrine–cinnamate hybrids and coumarin-cinnamate derivatives demonstrate how cinnamate functionalization can diversify pharmacological activity, such as acetylcholinesterase inhibition or cytotoxicity .

Pharmacological Activity

Key Observations :

Key Observations :

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Vilanterol alpha-phenyl cinnamate in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) is critical, particularly for distinguishing cinnamate derivatives. Gas chromatography (GC) with flame ionization detection may also be employed for purity analysis in synthetic batches .

- Key Considerations : Validate methods for sensitivity (e.g., limit of quantification ≤1 ng/mL in plasma), matrix effects, and cross-reactivity with metabolites. Reference standards should be characterized for isotopic purity and stability .

Q. How can researchers synthesize and characterize this compound derivatives?

- Methodological Answer : Adapt Wittig reaction protocols (e.g., using carbethoxymethylene triphenylphosphorane) to esterify cinnamic acid derivatives. Purify intermediates via column chromatography and confirm structures using high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy. For salt forms (e.g., trifenatate), optimize crystallization conditions to ensure polymorphic consistency .

- Key Considerations : Monitor reaction kinetics under inert atmospheres to prevent oxidation. Characterize thermal stability via differential scanning calorimetry (DSC) and assess hygroscopicity for storage recommendations .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating pharmacokinetic (PK) interactions between this compound and anticholinergic agents like umeclidinium?

- Methodological Answer : Conduct crossover studies in preclinical models (e.g., rats) to compare systemic exposure (AUC) of vilanterol when administered alone versus in combination. Use population pharmacokinetic modeling to account for covariates like body mass index (BMI) and gender, which may influence drug clearance. Include imputation protocols for non-quantifiable (NQ) data points to avoid bias .

- Data Contradiction Analysis : Address observed increases in vilanterol exposure (up to 39% higher AUC with concurrent umeclidinium) by evaluating protein-binding displacement or metabolic enzyme inhibition (e.g., CYP3A4). Validate findings using in vitro hepatocyte models .

Q. How should researchers reconcile discrepancies between in vitro genotoxicity data and in vivo proliferative effects observed with this compound?

- Methodological Answer : Perform comparative assays using the Ames test (bacterial reverse mutation) and mammalian cell micronucleus tests to confirm lack of direct DNA damage. For in vivo proliferative effects (e.g., rat reproductive tract), conduct dose-ranging studies to differentiate receptor-mediated (β2-AR) effects from off-target toxicity. Apply benchmark dose modeling (BMD) to establish safety thresholds .

- Mechanistic Insight : Investigate whether proliferative outcomes are species-specific or linked to prolonged β2-agonist exposure. Use immunohistochemistry to assess estrogen receptor cross-talk in affected tissues .

Q. What experimental variables influence the receptor-binding affinity of this compound in β2-adrenergic receptor (β2-AR) assays?

- Methodological Answer : Use radioligand displacement assays (-Vilanterol) with controlled nucleotide conditions (e.g., ±Gpp(NH)p) to quantify high- vs. low-affinity states. Maintain assay temperatures at 37°C to mimic physiological conditions. Analyze data using nonlinear regression (e.g., GraphPad Prism) to calculate pK values .

- Critical Parameters : Report buffer composition (e.g., Mg concentration) and receptor density adjustments to avoid assay saturation. Replicate findings in cell lines overexpressing human β2-AR to confirm translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.